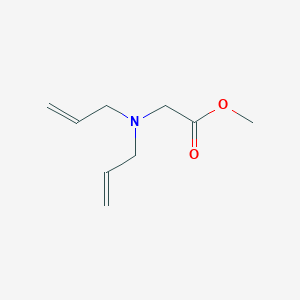

Diallylglycine methyl ester

Description

Diallylglycine methyl ester is an unsaturated, non-proteinogenic amino acid ester characterized by two allyl groups attached to the glycine backbone, with a methyl ester functional group. It serves as a critical intermediate in organic synthesis, particularly in Pd-catalyzed reactions and cyclization processes to form pipecolic acid derivatives (e.g., substituted pipecolic esters 142–146) . These derivatives are precursors to bioactive molecules, including the natural product baikian (144), highlighting its utility in medicinal chemistry and peptide mimetics .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

methyl 2-[bis(prop-2-enyl)amino]acetate |

InChI |

InChI=1S/C9H15NO2/c1-4-6-10(7-5-2)8-9(11)12-3/h4-5H,1-2,6-8H2,3H3 |

InChI Key |

TVBZPRWGMSZXGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

*Calculated based on glycine backbone with two allyl (-CH₂CH₂CH₂) and methyl ester (-COOCH₃) groups.

Key Observations :

- Substituent Effects : this compound’s allyl groups enhance its reactivity in cyclization and alkylation reactions compared to aromatic (e.g., benzyloxycarbonyl) or acyl (e.g., benzoyl) substituents .

- Molecular Weight : Simpler esters like glycine methyl ester HCl have lower molecular weights, while bulky protecting groups (e.g., benzyloxycarbonyl) increase steric hindrance and molecular weight .

Q & A

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties (e.g., density, boiling point) are determined using standardized techniques: differential scanning calorimetry (DSC) for thermal stability, viscometry for flow properties, and FTIR for functional groups. Experimental replicates and calibration against reference standards (e.g., certified methyl esters) ensure accuracy. For reproducibility, document instrument settings (e.g., GC-MS column type) and environmental conditions (e.g., humidity) .

Q. What are the best practices for reporting experimental parameters in peer-reviewed studies involving this compound?

- Methodological Answer : Follow guidelines such as those from the Beilstein Journal of Organic Chemistry:

- Specify catalyst concentration (wt%), reaction time, and temperature.

- Report yield as both absolute mass and percentage of theoretical maximum.

- Include raw data tables (e.g., GC-MS peak areas) in supplementary materials.

- For known compounds, cite prior literature; for novel derivatives, provide full spectroscopic data .

Advanced Research Questions

Q. How can orthogonal array designs (e.g., Taguchi method) optimize the synthesis of this compound under multifactorial conditions?

- Methodological Answer : The Taguchi method uses orthogonal arrays (e.g., L9) to test multiple parameters (e.g., catalyst concentration, molar ratio, temperature) with minimal experiments. For example:

- Assign parameters to levels (e.g., catalyst concentration: 0.5%, 1.0%, 1.5%).

- Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., "larger-the-better" for yield maximization).

- Validate predictions via ANOVA to determine parameter contributions (e.g., catalyst concentration may account for >70% of variance) .

Q. How do researchers resolve contradictions in reported yields of this compound across studies using identical catalysts?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., impurities in reagents, mixing efficiency). Solutions include:

- Sensitivity analysis : Vary one parameter (e.g., stirring speed) while holding others constant.

- Replication studies : Repeat experiments using raw data protocols from conflicting papers.

- Statistical modeling : Use response surface methodology (RSM) to map interactions between variables and identify non-linear effects (e.g., temperature-catalyst synergy) .

Q. What advanced statistical approaches are recommended for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., Arrhenius modeling) predict degradation kinetics. Design experiments with:

- Multiple stress factors (temperature, humidity, light).

- Time-series sampling for HPLC or GC-MS analysis.

- Multivariate regression to quantify factor interactions (e.g., temperature-humidity coupling accelerates hydrolysis) .

Q. How can researchers integrate computational chemistry to predict reaction pathways for this compound synthesis?

- Methodological Answer : Density functional theory (DFT) simulations model transition states and energy barriers. Steps include:

- Optimize reactant/product geometries using software (e.g., Gaussian).

- Calculate activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution).

- Validate predictions with kinetic isotope effects or intermediate trapping experiments .

Data Presentation Guidelines

Q. What tabular formats are essential for publishing methyl ester synthesis data?

- Methodological Answer : Tables should include:

- Experimental conditions : Catalyst, molar ratio, temperature, time.

- Analytical results : Yield (%), purity (GC-MS area%), and statistical metrics (e.g., standard deviation across replicates).

- Optimization data : S/N ratios, ANOVA p-values, and confidence intervals for Taguchi or RSM studies .

Q. How should supplementary materials be structured to support reproducibility in methyl ester research?

- Methodological Answer : Supplementary files must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.